DiaMMoniuM EthylenediaMinetetraacetate Monohydrate
Overview
Description
Diammonium Ethylenediaminetetraacetate Monohydrate is a white to almost white powder or crystal . It is a derivative of Ethylenediaminetetraacetic acid (EDTA), which is an aminopolycarboxylic acid used to bind to iron and calcium ions, forming water-soluble complexes .
Molecular Structure Analysis
The molecular formula of Diammonium Ethylenediaminetetraacetate Monohydrate is C10H22N4O8·H2O, and its molecular weight is 344.33 . The structure includes two ammonium groups attached to the EDTA molecule .Physical And Chemical Properties Analysis
Diammonium Ethylenediaminetetraacetate Monohydrate is a solid at 20 degrees Celsius . It has a melting point of 218 degrees Celsius . It is soluble in water .Scientific Research Applications
New Hydrazinium Complexes of Lanthanide (III)
- Ethylenediaminetetraacetic acid, when combined with hydrazine hydrate and ammonia, forms salts that are used to prepare hydrazinium lanthanum EDTA hydrates. These complexes have been studied for their chemical, thermal, and spectral properties, suggesting applications in material science and chemistry (Vikram & Sivasankar, 2006).
Nanostructured Hydroxyapatite for Biomedical Applications
- In biomedical applications, such as bone tissue engineering, nanostructured hydroxyapatite synthesized using Diammonium hydrogen phosphate showcases promising properties. Its characterization includes SEM, TEM, and other spectroscopic methods, indicating its utility in medical and dental implants (Eslami et al., 2018).
Chelating Agent on Hydrotreating Catalysts
- In the field of catalysis, Diammonium salt of ethylenediaminetetraacetate (diA-EDTA) has been used to modify industrial CoMo on alumina HDT catalysts. This enhances the catalyst's properties and affects its interaction with sulfidation, indicating potential applications in industrial catalysis and material sciences (Mazoyer et al., 2008).
Pb(II) Biosorption Using DAP/EDTA-Modified Biopolymer (Chitosan)
- Diammonium phosphate and DAP/EDTA-modified chitosan have been studied for removing Pb(II) ions from aqueous solutions. This research suggests applications in environmental science, particularly in water purification and heavy metal remediation (Khawar et al., 2018).
Safety And Hazards
properties
IUPAC Name |
diazanium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.2H3N.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);2*1H3;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSUMHYBOYWMTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[NH4+].[NH4+].O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N4O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593852 | |
Record name | Ammonium 2,2'-({2-[bis(carboxymethyl)amino]ethyl}azanediyl)diacetate--water (2/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DiaMMoniuM EthylenediaMinetetraacetate Monohydrate | |
CAS RN |
304675-80-7 | |
Record name | Ammonium 2,2'-({2-[bis(carboxymethyl)amino]ethyl}azanediyl)diacetate--water (2/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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